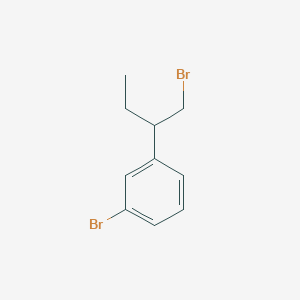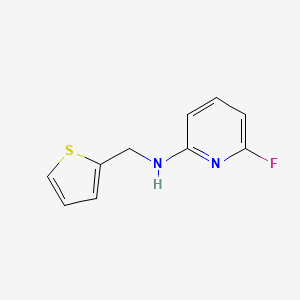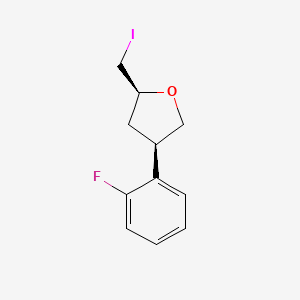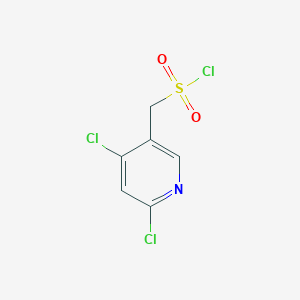![molecular formula C13H17NO B13235181 3-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13235181.png)
3-{6-Azaspiro[3.4]octan-8-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-Azaspiro[34]octan-8-yl}phenol is a chemical compound characterized by a spirocyclic structure, which includes a phenol group and an azaspiro octane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Azaspiro[3.4]octan-8-yl}phenol typically involves the formation of the spirocyclic structure followed by the introduction of the phenol group. One common method includes the reaction of a suitable azaspiro compound with phenol under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-{6-Azaspiro[3.4]octan-8-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic structure or the phenol group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Applications De Recherche Scientifique
3-{6-Azaspiro[3.4]octan-8-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-{6-Azaspiro[3.4]octan-8-yl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the spirocyclic structure may influence the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azaspiro[3.4]octan-8-ylmethanol: Similar spirocyclic structure but with a methanol group instead of a phenol group.
N-(6-Azaspiro[3.4]octan-8-yl)methylmethanesulfonamide:
Uniqueness
3-{6-Azaspiro[3.4]octan-8-yl}phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-(6-azaspiro[3.4]octan-8-yl)phenol |
InChI |
InChI=1S/C13H17NO/c15-11-4-1-3-10(7-11)12-8-14-9-13(12)5-2-6-13/h1,3-4,7,12,14-15H,2,5-6,8-9H2 |
Clé InChI |
WWTJZHIBWJYUMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CNCC2C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13235100.png)


![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)
![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)

![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)




